1-Bromo-2-(cyclopentyloxy)cyclopentane
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Overview
Description
1-Bromo-2-(cyclopentyloxy)cyclopentane is an organic compound that belongs to the class of cycloalkanes It is characterized by a bromine atom and a cyclopentyloxy group attached to a cyclopentane ring
Preparation Methods
The synthesis of 1-Bromo-2-(cyclopentyloxy)cyclopentane can be achieved through several methods. One common approach involves the bromination of 2-(cyclopentyloxy)cyclopentane using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable synthesis of the compound .
Chemical Reactions Analysis
1-Bromo-2-(cyclopentyloxy)cyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding cyclopentane alcohol.
Scientific Research Applications
1-Bromo-2-(cyclopentyloxy)cyclopentane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-2-(cyclopentyloxy)cyclopentane involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as an inhibitor or modulator of enzymes involved in metabolic processes. For example, it may inhibit the activity of enzymes responsible for the oxidation of cyclopentane derivatives, thereby affecting the overall metabolic pathway .
Comparison with Similar Compounds
1-Bromo-2-(cyclopentyloxy)cyclopentane can be compared with other similar compounds such as:
1,2-Dibromocyclopentane: This compound has two bromine atoms attached to the cyclopentane ring and exhibits different reactivity and applications compared to this compound.
Cyclopentyl Bromide:
1-Bromo-2-chlorocyclopentane: This compound contains both bromine and chlorine atoms on the cyclopentane ring, leading to unique chemical properties and reactivity.
The uniqueness of this compound lies in its combination of a bromine atom and a cyclopentyloxy group, which imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C10H17BrO |
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Molecular Weight |
233.14 g/mol |
IUPAC Name |
1-bromo-2-cyclopentyloxycyclopentane |
InChI |
InChI=1S/C10H17BrO/c11-9-6-3-7-10(9)12-8-4-1-2-5-8/h8-10H,1-7H2 |
InChI Key |
VRCJGOYEISFUIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2CCCC2Br |
Origin of Product |
United States |
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